Sodium 4-tert-butylcyclohexyl tetrachlorophthalate
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Overview
Description
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, a tert-butyl group attached to a cyclohexyl ring, and a tetrachlorophthalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-tert-butylcyclohexyl tetrachlorophthalate typically involves the reaction of 4-tert-butylcyclohexanol with tetrachlorophthalic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-tert-butylcyclohexanol+tetrachlorophthalic anhydride+NaOH→sodium 4-tert-butylcyclohexyl tetrachlorophthalate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetrachlorophthalate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phthalates or cyclohexyl derivatives.
Scientific Research Applications
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of sodium 4-tert-butylcyclohexyl tetrachlorophthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A structurally similar compound used in fragrances and cosmetics.
4-tert-Butylcatechol: Another related compound with applications in polymer stabilization and as an antioxidant.
Uniqueness
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate is unique due to its combination of a sodium ion, tert-butyl group, and tetrachlorophthalate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
73972-98-2 |
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Molecular Formula |
C18H19Cl4NaO4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
sodium;2-(4-tert-butylcyclohexyl)oxycarbonyl-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C18H20Cl4O4.Na/c1-18(2,3)8-4-6-9(7-5-8)26-17(25)11-10(16(23)24)12(19)14(21)15(22)13(11)20;/h8-9H,4-7H2,1-3H3,(H,23,24);/q;+1/p-1 |
InChI Key |
DJWDAVARIZIELU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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